6-(3,4-Dichlorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine
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Overview
Description
6-(3,4-Dichlorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are nitrogen-containing heterocyclic compounds that are widely studied for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dichlorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine typically involves the reaction of 3,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate chalcone. This intermediate is then subjected to cyclization with guanidine hydrochloride under basic conditions to yield the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dichlorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of pyrimidine oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
6-(3,4-Dichlorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antiproliferative agent against various cancer cell lines.
Medicine: Investigated for its potential use in developing new antitumor drugs.
Mechanism of Action
The mechanism of action of 6-(3,4-Dichlorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to bind to the hydrophobic pocket of ubiquitin-specific protease 7 (USP7), inhibiting its activity and leading to the accumulation of ubiquitinated proteins . This inhibition can induce apoptosis in cancer cells, making it a potential antitumor agent.
Comparison with Similar Compounds
Similar Compounds
Rociletinib: An antineoplastic drug with a pyrimidine moiety.
Osimertinib: Another antineoplastic drug with a pyrimidine scaffold.
Trifluoromethyl-containing pyrimidine derivatives: Various derivatives with similar structures and biological activities.
Uniqueness
6-(3,4-Dichlorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine is unique due to the presence of both dichlorophenyl and trifluoromethyl groups, which enhance its chemical stability and biological activity. This combination of functional groups makes it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C12H7Cl2F3N2 |
---|---|
Molecular Weight |
307.09 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)-2-methyl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C12H7Cl2F3N2/c1-6-18-10(5-11(19-6)12(15,16)17)7-2-3-8(13)9(14)4-7/h2-5H,1H3 |
InChI Key |
RUKBOLRKBAWLSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)C(F)(F)F)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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